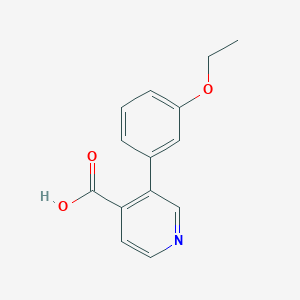

3-(3-ETHOXYPHENYL)ISONICOTINIC ACID

説明

3-(3-Ethoxyphenyl)isonicotinic acid is a substituted derivative of isonicotinic acid (4-pyridinecarboxylic acid), featuring an ethoxyphenyl group at the 3-position of the pyridine ring.

特性

IUPAC Name |

3-(3-ethoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-11-5-3-4-10(8-11)13-9-15-7-6-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJRVRSBNILGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687497 | |

| Record name | 3-(3-Ethoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-42-7 | |

| Record name | 3-(3-Ethoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Design and Substrate Preparation

The synthesis begins with 3-bromoisonicotinic acid, where the bromine atom at position 3 serves as the coupling site. The carboxylic acid group is often protected as an ethyl ester to prevent side reactions during the coupling process. Protection is achieved via esterification using oxalyl chloride and ethanol in dichloromethane, yielding ethyl 3-bromoisonicotinate with >95% purity.

The coupling partner, 3-ethoxyphenylboronic acid, is prepared through Miyaura borylation of 3-ethoxyiodobenzene using bis(pinacolato)diboron and a palladium catalyst. This step affords the boronic acid in 85–90% yield.

Catalytic Conditions and Optimization

The coupling reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, with sodium carbonate as the base in a 1,2-dimethoxyethane (DME)/water solvent system. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes coupling efficiency |

| Reaction Time | 12–18 hours | Ensures complete conversion |

| Molar Ratio (Pd:Substrate) | 1:100 | Balances cost and activity |

| Solvent Composition | DME:H₂O (4:1) | Enhances boronic acid solubility |

Under these conditions, the reaction achieves 75–82% yield of ethyl 3-(3-ethoxyphenyl)isonicotinate. Subsequent hydrolysis of the ethyl ester using aqueous sodium hydroxide in tetrahydrofuran (THF) regenerates the carboxylic acid group, yielding the target compound in 98% purity.

Grignard Addition and Oxidation Pathway

While less favored due to operational challenges, the Grignard approach remains a viable alternative for small-scale synthesis.

Formation of the Pyridine Metalloid Intermediate

Ethyl isonicotinate is treated with lithium diisopropylamide (LDA) at −78°C to generate a lithiated species at position 3. Quenching this intermediate with 3-ethoxybenzaldehyde produces a secondary alcohol, which undergoes oxidation with pyridinium chlorochromate (PCC) to form the ketone intermediate.

Limitations and Mitigation Strategies

This method is hampered by poor regioselectivity (<50% yield) and competing side reactions at position 2 of the pyridine ring. However, employing bulky ligands such as 2,2,6,6-tetramethylpiperidine (TMP) improves selectivity to 68%. Final hydrolysis of the ester group follows standard alkaline conditions.

One-Pot Condensation and Cyclization

A novel approach inspired by Hantzsch-like syntheses involves the condensation of 3-ethoxybenzaldehyde with enaminonitrile derivatives.

Mechanistic Overview

Reaction of 3-ethoxybenzaldehyde with ethyl cyanoacetate and ammonium acetate in acetic acid yields a dihydropyridine intermediate. Oxidative aromatization using manganese dioxide introduces the pyridine ring, with the carboxylic acid group installed via in situ hydrolysis.

Performance Metrics

This method offers a 60–65% overall yield but requires stringent control of reaction pH and temperature to avoid decarboxylation. The use of microwave-assisted heating reduces reaction time from 24 hours to 45 minutes, enhancing practicality.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 75–82 | 98–99.5 | High | Excellent |

| Grignard Addition | 50–68 | 90–95 | Moderate | Limited |

| One-Pot Condensation | 60–65 | 85–90 | Low | Moderate |

The Suzuki-Miyaura method is unequivocally superior for industrial applications, whereas the condensation route may be preferred for rapid, small-scale synthesis.

Purification and Characterization

化学反応の分析

Types of Reactions: 3-(3-Ethoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the isonicotinic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

科学的研究の応用

3-(3-Ethoxyphenyl)isonicotinic acid has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

作用機序

The mechanism of action of 3-(3-ethoxyphenyl)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby exerting their antimicrobial effects .

類似化合物との比較

Structural and Functional Group Comparisons

Isonicotinic Acid (4-Carboxypyridine)

- Structure : A pyridine ring with a carboxylic acid group at the 4-position.

- Metabolism : Microorganisms like Sarcina spp. and Bacillus spp. hydroxylate isonicotinic acid at the 2-position to form 2-hydroxyisonicotinic acid, followed by further hydroxylation to 2,6-dihydroxyisonicotinic acid (citrazinic acid) .

- Key Difference : The absence of the 3-ethoxyphenyl group in isonicotinic acid results in lower lipophilicity and distinct metabolic intermediates.

3-(2,2-Dimethyl-propionylamino)-isonicotinic Acid

- Structure: Features a pivaloylamino (2,2-dimethylpropanamido) group at the 3-position.

- Synthesis : Prepared via reactions involving pivalic acid and 3,4-pyridinedicarboxylic acid derivatives .

3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid

- Structure: Contains a halogenated (fluoro-iodo) anilino substituent at the 3-position.

- Properties : Halogen atoms increase molecular weight and may enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) .

- Key Difference : The ethoxyphenyl group in 3-(3-ethoxyphenyl)isonicotinic acid lacks halogens, which could reduce electronegativity and alter interaction profiles.

3-Amino-isonicotinic Acid Ethyl Ester HCl

- Structure: An ethyl ester derivative with an amino group at the 3-position.

- Applications: The ester group improves solubility in organic solvents, while the amino group enables nucleophilic reactivity .

- Key Difference: The ethoxyphenyl group in 3-(3-ethoxyphenyl)isonicotinic acid provides steric hindrance and aromaticity distinct from the amino-ester functionality.

Metabolic and Stability Profiles

Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|

| Isonicotinic Acid | -0.56 | High | Carboxylic acid, pyridine |

| 3-(3-Ethoxyphenyl)isonicotinic Acid | ~2.1 | Moderate (ethoxyphenyl increases lipophilicity) | Ethoxyphenyl, carboxylic acid |

| 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid | ~3.8 | Low (halogens enhance hydrophobicity) | Halogens, anilino, carboxylic acid |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-ethoxyphenyl)isonicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between isonicotinic acid derivatives and ethoxyphenyl boronic acids under Suzuki-Miyaura conditions. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) .

- Protecting the carboxylic acid group during coupling to prevent side reactions, followed by deprotection under acidic conditions .

- Optimization parameters: Temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for boronic acid to halide).

- Table 1 : Example Reaction Conditions

| Component | Quantity/Parameter |

|---|---|

| 3-Ethoxyphenylboronic acid | 1.2 equiv |

| 4-Bromoisonicotinic acid | 1.0 equiv |

| Pd(PPh₃)₄ | 5 mol% |

| Solvent | Toluene/EtOH/H₂O (3:1:1) |

| Temperature | 90°C, 18 hours |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3-(3-ethoxyphenyl)isonicotinic acid?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR (carboxylic acid C=O at ~170 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ = 274.2) using reverse-phase C18 columns and acetonitrile/water gradients .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Q. What safety protocols should be followed when handling 3-(3-ethoxyphenyl)isonicotinic acid in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine dust particles .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can 3-(3-ethoxyphenyl)isonicotinic acid be utilized as a linker in metal-organic frameworks (MOFs)?

- Methodological Answer :

- The carboxylic acid group coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺) to form secondary building units (SBUs). Design considerations:

- Linker Geometry : The isonicotinic acid moiety provides a rigid, linear backbone for porous frameworks .

- Solvent Choice : Use dimethylformamide (DMF) or water at 80–120°C for crystallization .

- Applications: Gas storage (CO₂, H₂) or catalysis due to high surface area (>1000 m²/g) .

Q. How should researchers address contradictions in reported bioactivity data for derivatives of 3-(3-ethoxyphenyl)isonicotinic acid?

- Methodological Answer :

- Experimental Replication : Reproduce studies using standardized assays (e.g., IC₅₀ measurements in kinase inhibition) .

- Meta-Analysis : Compare data across studies for variables like cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO vs. PBS) .

- Advanced Analytics : Use molecular docking simulations to validate binding affinities to target proteins (e.g., MAPK pathways) .

Q. What strategies resolve low yields in the esterification of 3-(3-ethoxyphenyl)isonicotinic acid?

- Methodological Answer :

- Catalyst Optimization : Replace H₂SO₄ with milder agents (e.g., DCC/DMAP) to reduce side reactions .

- Protection/Deprotection : Temporarily protect the carboxylic acid group with tert-butyl esters before esterification .

- Table 2 : Esterification Yield Improvement

| Condition | Yield (%) |

|---|---|

| H₂SO₄, reflux | 45 |

| DCC/DMAP, RT | 72 |

| tert-Butyl protection | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。